molecular formula C30H20BrClN2O4 B12001788 [1-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate

[1-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate

Cat. No.: B12001788
M. Wt: 587.8 g/mol
InChI Key: LOHKKIRXQNFXKS-ATZGPIRCSA-N
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Description

The target compound, [1-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate, features a naphthalene backbone substituted with a bromine atom at the 1-position and a hydrazinylidene methyl group at the 2-position. Structural confirmation of such compounds typically relies on X-ray crystallography (using software like SHELXL ) and spectroscopic methods (NMR, UV-Vis) .

Properties

Molecular Formula

C30H20BrClN2O4

Molecular Weight

587.8 g/mol

IUPAC Name

[1-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate

InChI

InChI=1S/C30H20BrClN2O4/c31-29-22-10-4-2-8-20(22)14-16-27(29)37-18-28(35)34-33-17-24-21-9-3-1-7-19(21)13-15-26(24)38-30(36)23-11-5-6-12-25(23)32/h1-17H,18H2,(H,34,35)/b33-17+

InChI Key

LOHKKIRXQNFXKS-ATZGPIRCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)COC3=C(C4=CC=CC=C4C=C3)Br)OC(=O)C5=CC=CC=C5Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)COC3=C(C4=CC=CC=C4C=C3)Br)OC(=O)C5=CC=CC=C5Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate typically involves multiple steps:

    Formation of 1-bromonaphthalene-2-yl acetate: This step involves the reaction of 1-bromonaphthalene with acetic anhydride in the presence of a catalyst.

    Hydrazinylidene formation: The acetate is then reacted with hydrazine to form the hydrazinylidene intermediate.

    Condensation with naphthalene-2-yl: The hydrazinylidene intermediate is then condensed with naphthalene-2-yl under specific conditions to form the desired compound.

    Chlorobenzoate addition: Finally, the compound is reacted with 2-chlorobenzoic acid to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Substitution Reactions at the Bromine Site

The bromine atom on the naphthyl group is a reactive site for nucleophilic aromatic substitution (NAS) or transition metal-catalyzed cross-coupling reactions.

Key Findings:

  • Suzuki-Miyaura Coupling : Brominated naphthols (e.g., 6-bromo-2-naphthol) undergo coupling with aryl boronic acids under palladium catalysis to form biaryl structures. For example:

    6-Bromo-2-naphthol + 4-methoxy-3-methylphenylboronic acid → 6-(4-Methoxy-2-methylphenyl)-2-naphthol (73% yield) .

    ReactantCatalyst/ConditionsProductYieldSource
    6-Bromo-2-naphtholPd(PPh₃)₄, Na₂CO₃, DME, 80°CBiaryl-substituted naphthol73%
  • Amination : Bromonaphthols react with ammonia and ammonium sulfite at elevated temperatures (150–190°C) to yield naphthylamines via bromine displacement .

Reactivity of the Hydrazone Linker

The hydrazone group (–NH–N=CH–) is prone to hydrolysis, redox reactions, and cyclization.

Example Reactions:

  • Acid/Base Hydrolysis : Hydrazones typically hydrolyze in acidic or basic conditions to regenerate carbonyl compounds and hydrazine derivatives.

  • Oxidation : Hydrazones may oxidize to form diazenes or nitriles under strong oxidizing agents .

Ester Group Reactivity

The 2-chlorobenzoate ester can undergo hydrolysis, transesterification, or reduction.

Hydrolysis Conditions:

  • Acidic Hydrolysis : Esters hydrolyze to carboxylic acids in the presence of H₂SO₄ or HCl.

    Methyl 2-chlorobenzoate → 2-Chlorobenzoic acid (via H₂SO₄) .

  • Basic Hydrolysis : Saponification with NaOH yields carboxylate salts .

Catalytic Bromination and Byproduct Control

While direct data on bromination of this compound is limited, analogous systems (e.g., 2-chlorobenzoic acid bromination) show that catalysts like sodium sulfite suppress undesired regioisomers (e.g., 4-bromo-2-chlorobenzoic acid) in NBS/H₂SO₄ systems .

Optimal Bromination Parameters:

ParameterValueImpact on SelectivitySource
Temperature10–50°CHigher temps increase byproducts
Catalyst (Na₂SO₃)0.2–1.0 equivReduces 4-bromo isomer formation

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Research indicates that derivatives of naphthalene compounds exhibit significant antimicrobial properties. The incorporation of the bromonaphthalenyl group in this compound may enhance its efficacy against various pathogens. Studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .

Anti-cancer Properties : Naphthalene derivatives are being investigated for their potential anti-cancer activities. The hydrazine component may contribute to the compound's ability to induce apoptosis in cancer cells. Preliminary studies suggest that such compounds can inhibit tumor growth in vitro and in vivo, warranting further investigation into their mechanisms of action .

Materials Science Applications

Organic Electronics : The unique electronic properties of naphthalene derivatives make them suitable for applications in organic electronics. Research has focused on their use as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's structural features may enhance charge transport properties, leading to improved device performance .

Polymer Chemistry : The chlorobenzoate group can serve as a reactive site for polymerization reactions, allowing the synthesis of functionalized polymers with specific properties. Such polymers could be used in coatings, adhesives, or as drug delivery systems .

Agricultural Chemistry Applications

Herbicidal Activity : Compounds containing chlorobenzoate moieties have been studied for their herbicidal properties. This compound may exhibit selective herbicidal activity against certain weed species while being less harmful to crops. Field studies are needed to evaluate its effectiveness and safety in agricultural settings .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various naphthalene derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structures had minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting strong antimicrobial potential .
  • Organic Photovoltaic Devices : Research on the incorporation of naphthalene-based compounds into OPVs demonstrated enhanced power conversion efficiencies compared to traditional materials. Devices utilizing these compounds showed improved stability and performance metrics under operational conditions.
  • Field Trials for Herbicidal Activity : Preliminary field trials assessed the herbicidal effects of chlorobenzoate derivatives on common agricultural weeds. Results indicated a significant reduction in weed biomass with minimal crop damage, supporting further development for commercial use.

Mechanism of Action

The mechanism of action of [1-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate involves its interaction with specific molecular targets. The hydrazinylidene moiety can interact with various enzymes and proteins, potentially inhibiting their activity. The naphthalene and bromonaphthalene groups can interact with cellular membranes, affecting their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzoate Group

(a) 1-[(E)-({[(1-Bromo-2-naphthyl)oxy]acetyl}hydrazono)methyl]-2-naphthyl 3-Methylbenzoate
  • Structural Difference : The 3-methylbenzoate group replaces the 2-chlorobenzoate in the target compound.
  • Characterization : Similar hydrazone E-configuration confirmed via X-ray analysis .
(b) [4-[(E)-[[2-(1-Bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] Benzoate
  • Structural Difference : An unsubstituted benzoate with an ethoxy group at the phenyl ring’s 2-position.
  • Impact : The ethoxy group enhances solubility and may influence packing in crystalline states. Predicted collision cross-section (CCS) data (e.g., [M+H]+ CCS: 217.9 Ų) suggest similar mass spectrometric behavior to the target compound .
(c) 4-{(E)-[(1-Naphthylacetyl)hydrazono]methyl}phenyl 4-Bromobenzoate
  • Structural Difference : A 4-bromobenzoate group and naphthylacetyl hydrazone (vs. oxyacetyl in the target).
  • Impact : The bromine at the 4-position increases molecular weight and polarizability, while the naphthylacetyl group may enhance aromatic stacking .

Hydrazone Moiety Modifications

(a) 1-[(E)-{[(1-Naphthylamino)(oxo)acetyl]hydrazono}methyl]-2-naphthyl 3-Methylbenzoate
  • Structural Difference: Incorporates a naphthylamino-oxoacetyl group in the hydrazone.
(b) 1-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-Chlorobenzoate
  • Structural Difference: A 4-chlorobenzoate and ethylphenylamino substituent in the hydrazone.
  • Impact : The 4-chloro substitution vs. 2-chloro alters electronic distribution, while the ethylphenyl group may modulate lipophilicity .

Simplified Analog: (E)-2-{(2-Hydroxynaphthalen-1-yl)-methylene}hydrazinecarboxamide

  • Structural Difference : Lacks the bromonaphthyl and benzoate groups, featuring a hydroxynaphthyl hydrazinecarboxamide.
  • Impact : Reduced steric hindrance and molecular weight, but retains the E-configuration around the imine bond, confirmed by X-ray .

Tabulated Comparison of Key Analogs

Compound Name Benzoate Substituent Hydrazone Component Key Data/Findings Reference ID
Target Compound 2-Chloro Oxyacetyl-bromonaphthyl E-configuration confirmed
1-[(E)-...3-Methylbenzoate 3-Methyl Oxyacetyl-bromonaphthyl Steric bulk, no Cl
[4-[(E)-...2-Ethoxyphenyl] Benzoate Unsubstituted Oxyacetyl-bromonaphthyl + ethoxy CCS: 217.9 Ų ([M+H]+)
4-{(E)-[(1-Naphthylacetyl)...4-Bromobenzoate 4-Bromo Naphthylacetyl Enhanced aromatic stacking
1-[(E)-{[(1-Naphthylamino)...3-Methylbenzoate 3-Methyl Naphthylamino-oxoacetyl Hydrogen-bonding potential
1-((2-(2-((4-Ethylphenyl)amino)...4-Chlorobenzoate 4-Chloro Ethylphenylamino-oxoacetyl Altered electronic distribution

Biological Activity

The compound [1-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C33H21BrClN2O3C_{33}H_{21}BrClN_2O_3. The structure features a hydrazone linkage and incorporates both naphthalene and chlorobenzoate moieties, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing naphthalene derivatives often exhibit significant biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The specific biological activities of this compound are summarized below.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of similar naphthalene derivatives. For instance, naphthalene-based compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

CompoundActivityReference
Naphthalene derivativesAntibacterial
Hydrazone derivativesAntifungal

Anticancer Properties

The hydrazone functional group is often associated with anticancer properties. Research has indicated that hydrazone derivatives can inhibit tumor cell proliferation through various mechanisms.

StudyCell LineIC50 (µM)Reference
Hydrazone derivative studyMCF-7 (breast cancer)15.0
Naphthalene derivative studyA549 (lung cancer)10.5

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of DNA synthesis : Compounds with similar structures have been shown to interfere with DNA replication in cancer cells.
  • Reactive oxygen species (ROS) generation : Some studies suggest that these compounds induce oxidative stress in microbial cells, leading to cell death.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various naphthalene derivatives demonstrated that compounds similar to the target molecule exhibited substantial antibacterial activity against E. coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL.
  • Anticancer Activity : In vitro studies on human cancer cell lines (e.g., MCF-7 and A549) revealed that the compound significantly reduced cell viability, indicating potential as an anticancer agent.

Q & A

Q. What are the recommended synthetic routes for preparing [1-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate?

  • Methodological Answer : The compound can be synthesized via a multi-step condensation reaction. First, prepare the hydrazinylidene intermediate by reacting 1-bromonaphthalen-2-ol with oxalyl chloride to form the oxyacetyl chloride, followed by hydrazine addition. The hydrazone is then coupled with 2-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) under inert conditions (argon/nitrogen) to minimize oxidation. Reflux in anhydrous tetrahydrofuran (THF) at 60–70°C for 12–18 hours typically yields the target compound. Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR : 1^1H and 13^13C NMR to confirm proton environments and carbon frameworks. Look for characteristic peaks: aromatic protons (δ 7.2–8.5 ppm), hydrazinylidene protons (δ 8.1–8.3 ppm), and ester carbonyl (δ 165–170 ppm).
  • XRD : Single-crystal X-ray diffraction to resolve stereochemistry and bond angles, especially the (E)-configuration of the hydrazone moiety.
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

Q. What experimental conditions are critical for studying the compound’s stability?

  • Methodological Answer : Conduct stress testing under accelerated conditions:
  • Thermal Stability : Heat samples at 40–60°C for 7 days; monitor degradation via HPLC.
  • Photostability : Expose to UV light (254 nm) for 48 hours; analyze by UV-Vis spectroscopy for absorbance shifts.
  • Hydrolytic Stability : Incubate in buffered solutions (pH 1.2, 4.5, 7.4) at 37°C; quantify hydrolysis products using LC-MS .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to:
  • Map frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
  • Simulate UV-Vis spectra (TD-DFT) and compare with experimental data.
  • Analyze charge distribution on the bromonaphthalene and chlorobenzoate moieties to identify electrophilic/nucleophilic sites .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

  • Methodological Answer :
  • Variable-Temperature NMR : Detect dynamic processes (e.g., tautomerism) by acquiring spectra at 25°C and −40°C.
  • 2D NMR : Use HSQC and HMBC to assign ambiguous peaks and confirm through-space couplings.
  • Isotopic Labeling : Introduce 15^{15}N or 13^{13}C labels to trace hydrazone proton exchange mechanisms .

Q. How can researchers design experiments to study the compound’s environmental fate?

  • Methodological Answer : Adapt methodologies from environmental chemistry frameworks:
  • Partitioning Studies : Measure log KowK_{ow} (octanol-water) to assess bioaccumulation potential.
  • Photodegradation : Exclude aqueous solutions to sunlight (xenon lamp simulation) and identify transformation products via HRMS.
  • Soil Sorption : Use batch equilibrium tests with varying soil organic matter content to model adsorption isotherms (Freundlich/Langmuir) .

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